molecular formula C20H20BrN3O5S B2917507 5-bromo-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921551-65-7

5-bromo-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Katalognummer: B2917507
CAS-Nummer: 921551-65-7
Molekulargewicht: 494.36
InChI-Schlüssel: OBPRKRWLAZDGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl linker. The bromine atom at the 5-position and methoxy group at the 2-position of the benzene ring are critical for its electronic and steric properties. Its molecular formula is C₂₀H₂₁BrN₂O₅S, with a molecular weight of 481.36 g/mol (calculated).

Eigenschaften

IUPAC Name

5-bromo-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPRKRWLAZDGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Bromo-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse pharmacological properties. The structural components include:

  • 5-Bromo and 2-Methoxy Substituents : These groups may enhance the compound's interaction with biological targets.
  • Pyridazinone Ring : This heterocyclic structure is associated with various biological activities, including anti-cancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-bromo-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. For example, a related series of benzenesulfonamides demonstrated significant cytotoxicity against human tumor cell lines such as HeLa and MCF7. The most potent compounds in that study exhibited sub-micromolar cytotoxicity, indicating that structural modifications can lead to enhanced biological activity .

Table 1: Summary of Cytotoxicity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.25Tubulin inhibition
Compound BMCF70.30Apoptosis induction
Compound CA5490.46Mitochondrial pathway activation

The mechanisms through which these compounds exert their effects include:

  • Microtubule Disruption : Compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : Studies indicate that certain derivatives can activate caspase pathways, promoting programmed cell death through mitochondrial pathways .

Case Studies

  • Study on N-(5-Methoxyphenyl)-4-Methoxybenzenesulphonamide : This study explored the effects of methoxy and bromo substitutions on the sulfonamide structure. The results showed that compounds with bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that halogenation can improve biological activity .
  • In Vitro Analysis of Pyridazinone Derivatives : A series of pyridazinone derivatives were synthesized and tested for their anticancer properties. The study found that specific structural modifications significantly increased their potency against A549 lung cancer cells, suggesting a promising direction for further research into similar compounds like 5-bromo-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications in Key Analogs

The compound is compared to three analogs with variations in substituents and heterocyclic cores (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 5-Br , 2-OCH₃ , pyridazinone core C₂₀H₂₁BrN₂O₅S 481.36
5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide 2-OCH₂CH₃ , pyrimidinone core C₁₅H₁₈BrN₃O₄S 416.3
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide 5-F , 4-Cl substitution C₁₉H₁₇ClFN₃O₄S 445.87
5-Bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide Benzoxazole core, 3-CH₃ C₁₅H₁₃BrN₂O₅S 413.25
Impact of Heterocyclic Core Replacement
  • Pyridazinone vs. Pyrimidinone: The target compound’s pyridazinone core (six-membered ring with two adjacent nitrogen atoms) contrasts with the pyrimidinone core (six-membered ring with two nitrogen atoms at positions 1 and 3) in the ethoxy analog .
  • Benzoxazole Core: The benzoxazole-containing analog (C₁₅H₁₃BrN₂O₅S) replaces the pyridazinone with a fused benzoxazole ring, altering solubility and metabolic stability .
Substituent Effects
  • Methoxy vs. Ethoxy : The ethoxy-substituted analog (C₁₅H₁₈BrN₃O₄S) has reduced polarity compared to the methoxy group in the target compound, likely lowering water solubility but improving membrane permeability .
  • Halogen Variations : The 5-fluoro and 4-chloro substitutions in the analog (C₁₉H₁₇ClFN₃O₄S) may enhance electronegativity and steric bulk, influencing target selectivity in biological systems .

Physicochemical and Spectroscopic Properties

  • Solubility : The ethoxy analog’s lower molecular weight (416.3 vs. 481.36) suggests improved solubility in organic solvents, though experimental data (e.g., logP) are unavailable .
  • Spectroscopy: The target compound’s ¹H-NMR profile would resemble that of the hydrazinylpyrimidinone derivative (), with peaks for methoxy (~δ 3.8 ppm), aromatic protons (~δ 7.0–8.0 ppm), and sulfonamide NH (~δ 10.0 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.